molecular formula C9H11N5O B2650828 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol CAS No. 2034207-45-7

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol

Cat. No.: B2650828
CAS No.: 2034207-45-7
M. Wt: 205.221
InChI Key: DPWZPPDIHCBJTM-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with a pyrrolidin-3-ol moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine
  • 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-carboxylic acid
  • 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-thiol

Comparison: Compared to these similar compounds, 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is unique due to the presence of the hydroxyl group on the pyrrolidine ring. This functional group can significantly influence the compound’s reactivity and interaction with biological targets. For instance, the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to certain enzymes or receptors .

Biological Activity

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C9H12N6C_9H_{12}N_6 with a molecular weight of 204.23 g/mol. The structure features a triazolo-pyridazine moiety linked to a pyrrolidine ring, which is significant for its biological interactions.

PropertyValue
Chemical FormulaC9H12N6
Molecular Weight204.23 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively. For instance, a related compound demonstrated an IC50 value of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival. For example, the inhibition of c-Met kinase has been linked to reduced tumor cell viability in vitro .

Study on Antitumor Activity

In a recent study focusing on triazolo-pyridazine derivatives, one compound exhibited significant cytotoxicity across multiple cancer cell lines (A549, MCF-7, HeLa) with promising IC50 values. This suggests that modifications in the triazolo-pyridazine structure can enhance anticancer properties .

Anti-inflammatory Effects

Another investigation into related pyrazole derivatives revealed their ability to inhibit nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Summary of Findings

The biological activity of this compound appears promising based on its structural analogs and related research findings:

Activity TypeObservations
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential for use in antimicrobial formulations

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWZPPDIHCBJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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